

Application Note: Quantification of N-Formyl-lenalidomide in Pharmaceutical Dosage Forms

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Compound of Interest

Compound Name: *N-Formyl-lenalidomide*

CAS No.: 2197414-56-3

Cat. No.: B607531

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Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of **N-Formyl-lenalidomide** (CAS: 2197414-56-3), a critical pseudo-impurity and degradation product in Lenalidomide formulations. Unlike hydrolytic degradants, **N-Formyl-lenalidomide** is formed via formylation of the primary aromatic amine, typically driven by excipient incompatibilities (e.g., formic acid traces in PEG or gelatin capsules). This guide provides a validated workflow, mechanistic insights into impurity formation, and a specific chromatographic strategy to resolve this lipophilic impurity from the parent API and polar hydrolytic degradants.

Introduction & Regulatory Context

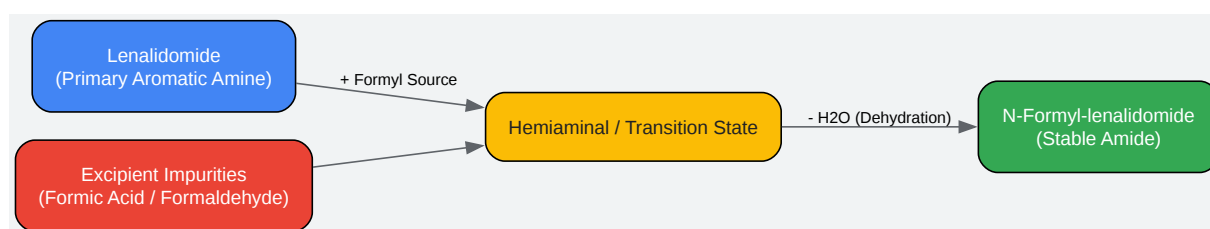
Lenalidomide, an immunomodulatory imide drug (IMiD), is structurally sensitive to both hydrolysis (at the glutarimide ring) and acylation (at the aromatic amine). While hydrolysis is the primary degradation pathway in aqueous solution, **N-Formyl-lenalidomide** represents a specific challenge in solid oral dosage forms.

Regulatory Significance

Under ICH Q3B(R2) guidelines, degradation products in new drug products must be reported if they exceed the identification threshold (typically 0.2% for a 10mg dose). **N-Formyl-lenalidomide** is often classified as a degradation product arising from drug-excipient interactions. Due to the genotoxic potential often associated with aniline derivatives and their amides, strict control is required.

Chemical Basis of Formation

The formation of **N-Formyl-lenalidomide** occurs through a nucleophilic attack by the primary amine of Lenalidomide on formic acid or formaldehyde impurities present in excipients (e.g., Polyethylene Glycol, Croscarmellose Sodium, or Gelatin capsules).



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Figure 1: Reaction pathway for the formation of **N-Formyl-lenalidomide** via excipient interaction.

Method Development Strategy

Chromatographic Logic (Expertise & Causality)

- Separation Challenge: Lenalidomide is relatively polar. Hydrolytic degradants (carboxylic acids) elute early (low retention time). **N-Formyl-lenalidomide**, having its amine capped as a formamide, is less polar and non-basic. Consequently, it exhibits a longer retention time (RRT > 1.0) on Reverse Phase (RP) columns.[1][2][3]

- Column Selection: A C18 column with high surface coverage (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is selected to maximize hydrophobic interaction for the N-Formyl species while maintaining peak shape for the basic parent compound.
- Mobile Phase pH: A pH of 3.5 is chosen.
 - Reason 1: It suppresses the ionization of the glutarimide ring (pKa ~11), keeping it neutral.
 - Reason 2: It ensures the primary amine of the parent Lenalidomide is partially protonated, reducing tailing, while the N-Formyl amide remains neutral.

Detailed Experimental Protocol

Equipment & Reagents

- HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II with PDA/DAD detector.
- Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 μ m) or equivalent.
- Reagents:
 - Acetonitrile (HPLC Grade).[1]
 - Potassium Dihydrogen Phosphate ().
 - Orthophosphoric Acid (85%).
 - Milli-Q Water.[1]

Chromatographic Conditions

Parameter	Setting
Mobile Phase A	Phosphate Buffer (20 mM, pH 3.5)
Mobile Phase B	Acetonitrile : Methanol (50:50 v/v)
Flow Rate	1.0 mL/min
Column Temp	30°C
Sample Temp	5°C (Critical to prevent in-vial degradation)
Injection Volume	20 µL
Detection	UV at 210 nm (Max absorption)
Run Time	45 minutes

Gradient Program

A gradient is essential to elute the late-eluting N-Formyl impurity within a reasonable timeframe while resolving early hydrolytic impurities.

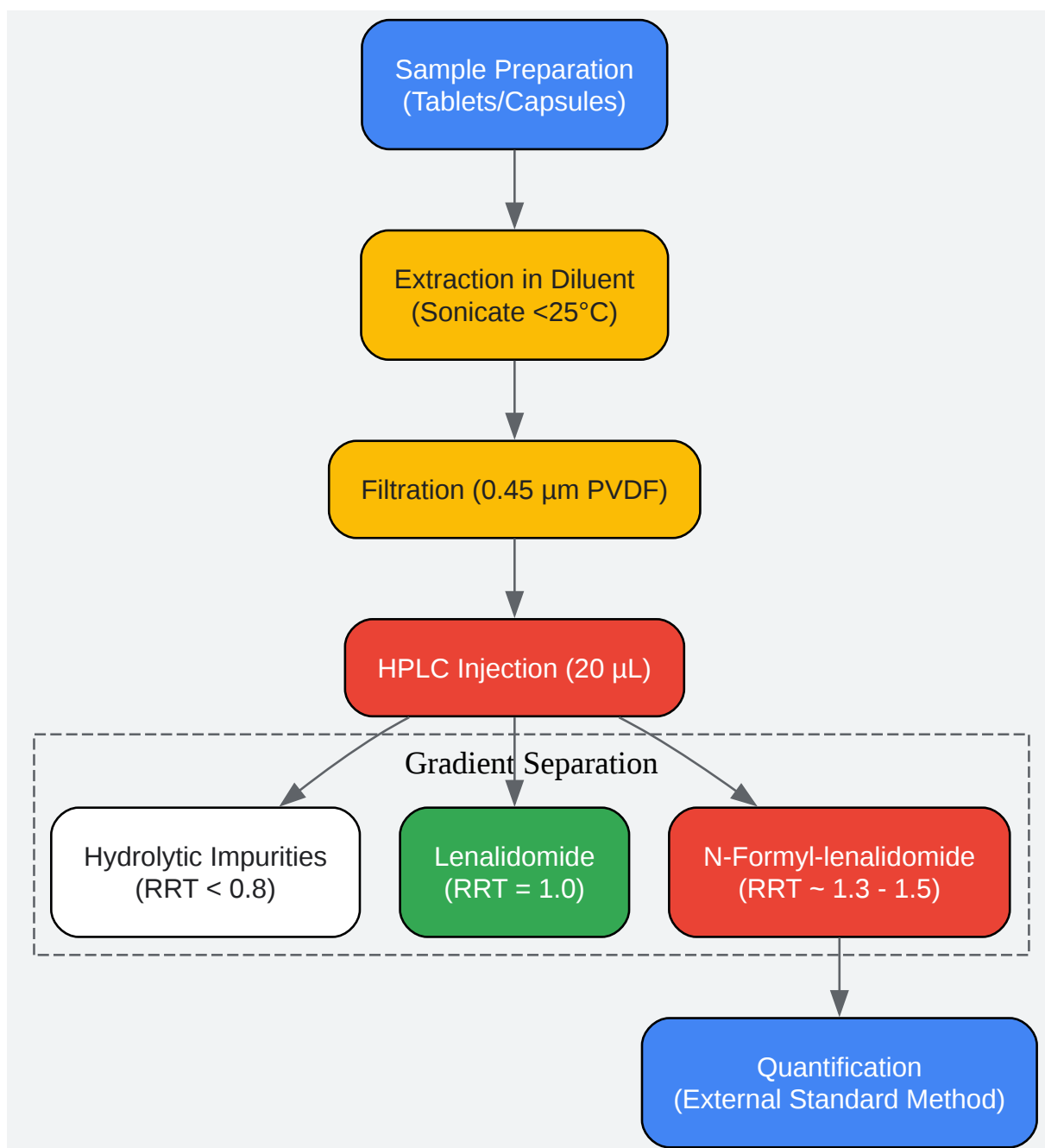
Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	90	10	Initial Hold
5.0	90	10	Isocratic for Parent
25.0	40	60	Ramp for N-Formyl
35.0	40	60	Wash
36.0	90	10	Return to Initial
45.0	90	10	Re-equilibration

Standard & Sample Preparation

- Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
- Standard Stock Solution: Dissolve **N-Formyl-lenalidomide** reference standard in minimal DMSO (if solubility is an issue), then make up with Diluent to 100 µg/mL.

- Sample Preparation:
 - Weigh powder equivalent to 10 mg Lenalidomide.[3]
 - Transfer to 50 mL flask.
 - Add 30 mL Diluent and sonicate for 20 mins (maintain temp < 25°C).
 - Dilute to volume, mix, and filter through 0.45 µm PVDF filter.

Analytical Workflow & Logic



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Figure 2: Step-by-step analytical workflow for impurity isolation and quantification.

System Suitability & Validation (Trustworthiness)

To ensure the method is a self-validating system, the following criteria must be met before batch release testing.

Parameter	Acceptance Criteria	Rationale
Resolution ()	> 2.0 between Lenalidomide and nearest peak	Ensures accurate integration without shoulder interference.
Tailing Factor ()	< 1.5 for N-Formyl peak	Indicates absence of secondary interactions (silanol activity).
Precision (RSD)	< 2.0% (n=6 injections)	Verifies system stability.
LOD / LOQ	~0.03% / 0.10%	Must detect impurities below the ICH reporting threshold (0.1%).

Calculation Formula

Where:

- = Peak area of **N-Formyl-lenalidomide** in sample.
- = Peak area of **N-Formyl-lenalidomide** in standard.
- = Concentration of standard (mg/mL).
- = Concentration of sample (mg/mL).
- = Potency of standard (decimal).

Troubleshooting Guide

- Issue: Co-elution of N-Formyl with unknown lipophilic impurities.
 - Solution: Adjust the organic ratio in Mobile Phase B. Increasing Methanol relative to Acetonitrile often changes selectivity for aromatic amides due to interactions.
- Issue: Peak splitting of Lenalidomide.[4]

- Solution: The sample diluent is likely too strong (too much organic). Reduce Acetonitrile in the diluent to match the initial gradient conditions (10-15% Organic).
- Issue: "Ghost" N-Formyl peak increasing over time.
 - Solution: Check the sample solvent and mobile phase for formic acid contamination. Do not use pre-mixed mobile phases stored for >48 hours.

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